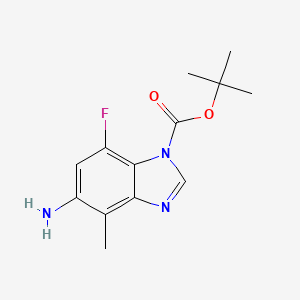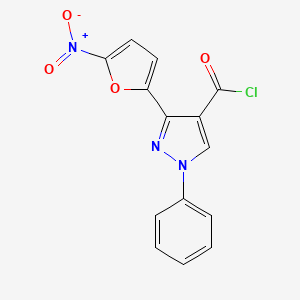
Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate is an organic compound that belongs to the class of esters It is characterized by a benzoate group attached to a phenoxy-methyl moiety, which is further substituted with a hydroxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate typically involves the reaction of 4-(3-hydroxypropyl)phenol with methyl 2-bromomethylbenzoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy-methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-{[4-(3-carboxypropyl)phenoxy]-methyl}benzoic acid.
Reduction: Formation of 2-{[4-(3-hydroxypropyl)phenoxy]-methyl}benzyl alcohol.
Substitution: Formation of various substituted phenoxy-methyl benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy-methyl moiety can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate: Characterized by the presence of a hydroxypropyl group.
Methyl 2-{[4-(3-methoxypropyl)phenoxy]-methyl}benzoate: Contains a methoxypropyl group instead of a hydroxypropyl group.
Methyl 2-{[4-(3-aminopropyl)phenoxy]-methyl}benzoate: Features an aminopropyl group.
Uniqueness
This compound is unique due to the presence of the hydroxypropyl group, which imparts specific chemical and biological properties. This group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity compared to its analogs.
特性
分子式 |
C18H20O4 |
|---|---|
分子量 |
300.3 g/mol |
IUPAC名 |
methyl 2-[[4-(3-hydroxypropyl)phenoxy]methyl]benzoate |
InChI |
InChI=1S/C18H20O4/c1-21-18(20)17-7-3-2-6-15(17)13-22-16-10-8-14(9-11-16)5-4-12-19/h2-3,6-11,19H,4-5,12-13H2,1H3 |
InChIキー |
NOXQBXDMVSNXED-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1COC2=CC=C(C=C2)CCCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Di-tert-butyl-4-({[dodecyl(dimethyl)silyl]methyl}sulfanyl)phenol](/img/structure/B8537326.png)


![tert-Butyl N-[(4-bromo-2-hydroxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate](/img/structure/B8537350.png)
![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylacetic acid](/img/structure/B8537356.png)
![2-(Oxazolo[5,4-c]pyridin-2-yl)benzenamine](/img/structure/B8537360.png)


![7-Benzyloxy-2-propylthiazolo[4,5-c]quinolin-4-amine](/img/structure/B8537392.png)


![6-[(4,4,4-Trifluorobutyl)carbamoyl]nicotinic acid](/img/structure/B8537417.png)
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8537426.png)
